molecular formula C8H6BrNOS B8530312 2-Bromo-5-methylbenzo[d]thiazol-7-ol

2-Bromo-5-methylbenzo[d]thiazol-7-ol

Cat. No.: B8530312
M. Wt: 244.11 g/mol
InChI Key: MXFVRRQFZKDIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-methylbenzo[d]thiazol-7-ol is a heterocyclic aromatic compound featuring a benzo[d]thiazole core substituted with a bromine atom at position 2, a methyl group at position 5, and a hydroxyl group at position 5. The benzo[d]thiazole scaffold is notable for its applications in medicinal chemistry and materials science due to its electron-rich aromatic system and ability to participate in diverse intermolecular interactions.

For example, brominated thiazoles and benzothiazoles are frequently employed as intermediates in drug synthesis and agrochemicals due to their stability and versatility in functionalization .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

2-bromo-5-methyl-1,3-benzothiazol-7-ol

InChI

InChI=1S/C8H6BrNOS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h2-3,11H,1H3

InChI Key

MXFVRRQFZKDIRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)SC(=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties Reference
2-Bromo-5-methylbenzo[d]thiazol-7-ol -Br (C2), -CH₃ (C5), -OH (C7) C₈H₆BrNOS 244.11 Potential pharmaceutical intermediate -
2-Bromo-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole -Br (C2), phenyl (C6) C₁₀H₆BrN₃S 296.15 Reactivity in substitution reactions
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine -NO₂, -Br (aryl), -NH₂ (C2) C₈H₅BrN₄O₂S 317.19 Insecticidal, fungicidal activities
4-(5′-Bromo-2′-thiazolylazo) Orcinol (Br-TAO) -Br (thiazole), azo group, -OH (orcinol) C₁₀H₈BrN₃O₂S 338.16 Chelating reagent for metal ions
2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one -Br (C2), -OCH₃ (aryl), ketone (C7) C₁₄H₁₂BrNO₂S 338.22 Pharmaceutical intermediate
Key Observations:
  • Reactivity : Bromine at position 2 (as in ) facilitates nucleophilic substitution, whereas bromine on aryl rings (e.g., ) may direct electrophilic reactions.
  • Biological Activity : Thiadiazoles with nitro groups () exhibit pesticidal properties, while azo-thiazoles () are used in analytical chemistry.

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